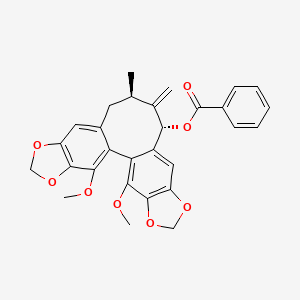
Schisandrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schisandrene is a natural product found in Schisandra chinensis with data available.
Aplicaciones Científicas De Investigación
Chemical Properties of Schisandrene
This compound's structure contributes to its biological activity. It is categorized among lignans, which are known for their diverse pharmacological properties. The molecular formula of this compound is C₃₃H₄₄O₈, and it exhibits significant antioxidant properties that are critical for its therapeutic effects.
Antioxidant Activity
Mechanism of Action:
this compound has been shown to exhibit strong antioxidant activity, which helps mitigate oxidative stress in cells. This property is essential for protecting cellular components from damage caused by reactive oxygen species (ROS).
Case Study:
A study demonstrated that this compound could enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) in liver tissues, thereby reducing lipid peroxidation markers like malondialdehyde (MDA) .
Hepatoprotection
Mechanism of Action:
this compound has been investigated for its hepatoprotective effects, particularly against chemical-induced liver injury.
Case Study:
In a model using carbon tetrachloride (CCl₄) to induce liver damage, this compound administration significantly reduced liver inflammation and fibrosis by modulating inflammatory pathways such as NF-κB and iNOS .
Anticancer Properties
Mechanism of Action:
The compound exhibits anticancer properties through several mechanisms, including induction of apoptosis and inhibition of cell proliferation.
Case Study:
Research indicated that this compound inhibited the growth of various cancer cell lines, including hepatocellular carcinoma and lung cancer cells. It was found to induce cell cycle arrest at the G2/M phase by modulating cyclin-dependent kinases (CDKs) and promoting p53 activation .
Cardioprotective Effects
Mechanism of Action:
this compound's cardioprotective properties are attributed to its ability to reduce oxidative stress and inflammation in cardiac tissues.
Case Study:
In vitro studies showed that this compound could protect cardiomyocytes from hypoxia/reoxygenation injury by enhancing mitochondrial function and reducing apoptosis rates through the activation of the PI3K/Akt signaling pathway .
Comparative Data Table
Propiedades
Fórmula molecular |
C29H26O8 |
|---|---|
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
[(11S,13R)-3,22-dimethoxy-13-methyl-12-methylidene-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C29H26O8/c1-15-10-18-11-20-25(35-13-33-20)27(31-3)22(18)23-19(12-21-26(28(23)32-4)36-14-34-21)24(16(15)2)37-29(30)17-8-6-5-7-9-17/h5-9,11-12,15,24H,2,10,13-14H2,1,3-4H3/t15-,24+/m1/s1 |
Clave InChI |
VBNGAFROWJLPCL-MYYSRTQBSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@H](C1=C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 |
SMILES canónico |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1=C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 |
Sinónimos |
schisandrene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















